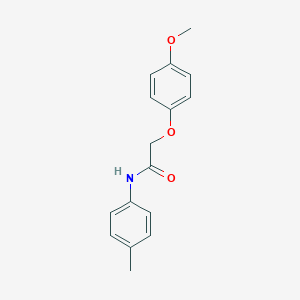
2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA is a member of the acetanilide class of compounds and has shown promising results in various studies.
Applications De Recherche Scientifique
2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory conditions. 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide has also been studied for its potential use as a local anesthetic and as a treatment for neuropathic pain.
Mécanisme D'action
The exact mechanism of action of 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are molecules that play a role in inflammation and pain. 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide may also work by blocking the activity of certain ion channels in nerve cells, which can reduce the transmission of pain signals.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide has a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide has also been shown to reduce fever and to have a local anesthetic effect. Additionally, 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide has been shown to have minimal toxicity and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide for lab experiments is its relatively low toxicity and high purity. 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide is also easy to synthesize and can be obtained in large quantities. However, one limitation of 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.
Orientations Futures
There are many potential future directions for 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide research. One area of interest is its potential use as a treatment for neuropathic pain. Additionally, 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide could be studied for its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Further research is also needed to fully understand the mechanism of action of 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide is a promising compound that has shown potential as a therapeutic agent in various scientific research applications. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the treatment of various inflammatory conditions. Further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-methoxyphenol with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to yield 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide in high purity.
Propriétés
Nom du produit |
2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide |
|---|---|
Formule moléculaire |
C16H17NO3 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO3/c1-12-3-5-13(6-4-12)17-16(18)11-20-15-9-7-14(19-2)8-10-15/h3-10H,11H2,1-2H3,(H,17,18) |
Clé InChI |
VOKWBMMDRDIFEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



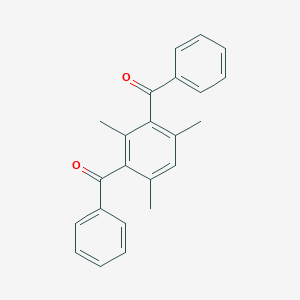

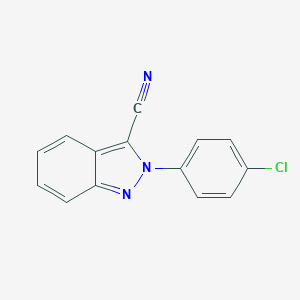

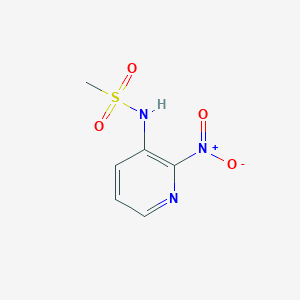
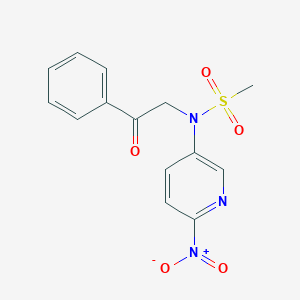
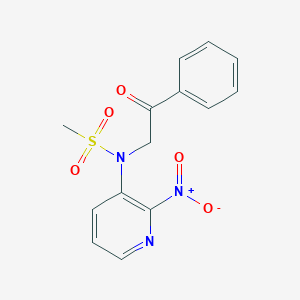
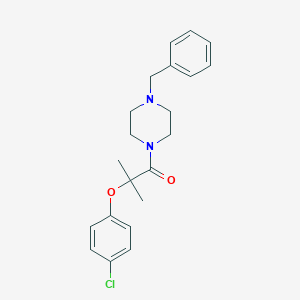
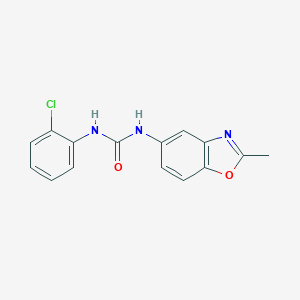
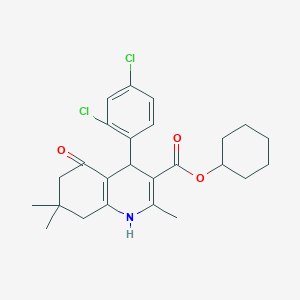
![N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B240871.png)


![N-[2-(Dimethylamino)ethyl]-2,2-diphenylacetamide](/img/structure/B240885.png)